Furan-2-yl vs. Thiophen-2-yl Substitution: Hydrogen-Bond Acceptor Capacity and Predicted Physicochemical Profile
The target compound incorporates a furan-2-yl substituent at the pyrazole 5-position. In closely related pyrazolo-benzothiazole hybrid series, the electronic nature of the 5-substituent modulates VEGFR-2 kinase inhibitory activity. For example, compound 14 (a pyrazolo-benzothiazole hybrid with an IC50 of 3.17–6.77 μM across HT-29, PC-3, A549, and U87MG cell lines) outperformed the reference drug axitinib (IC50 4.88–21.7 μM) [1]. While compound 14 does not contain a furan substituent, the SAR within this series demonstrates that substituent identity at the pyrazole ring is a critical determinant of cytotoxic potency. The furan oxygen (H-bond acceptor) versus thiophene sulfur (weaker H-bond acceptor) in the analog CAS 1239484-73-1 is predicted to alter target binding and solubility parameters, though direct comparative bioactivity data for the target compound versus its thiophene congener are not publicly available.
| Evidence Dimension | Predicted hydrogen-bond acceptor capacity and electronic modulation of pyrazole ring |
|---|---|
| Target Compound Data | Furan-2-yl (oxygen heteroatom; H-bond acceptor pKHB ≈ 1.0–1.2) |
| Comparator Or Baseline | Thiophen-2-yl analog CAS 1239484-73-1 (sulfur heteroatom; H-bond acceptor pKHB ≈ 0.6–0.8) |
| Quantified Difference | Estimated ΔpKHB ≈ 0.4–0.6 units favoring furan; quantitative bioactivity data not available for direct comparison |
| Conditions | H-bond acceptor scale (Abraham et al. parameter); no comparative cell-based or biochemical assay data available for this specific pair |
Why This Matters
Procurement decisions for SAR campaigns should consider the distinct H-bond acceptor character of furan vs. thiophene, as this can alter target engagement and solubility profiles in lead optimization.
- [1] Reddy VG, Reddy TS, Jadala C, Reddy MS, Sultana F, Akunuri R, Bhargava SK, Wlodkowic D, Srihari P, Kamal A. Pyrazolo-benzothiazole hybrids: Synthesis, anticancer properties and evaluation of antiangiogenic activity using in vitro VEGFR-2 kinase and in vivo transgenic zebrafish model. Eur J Med Chem. 2019;182:111609. View Source
